molecular formula C19H21NO2S B2462413 N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide CAS No. 2380186-09-2

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide

Cat. No.: B2462413
CAS No.: 2380186-09-2
M. Wt: 327.44
InChI Key: FKJXGPPJZWKHIR-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide is a complex organic compound featuring a thiophene ring, a cyclohexene ring, and a carboxamide group. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to modulation of biological activities. The carboxamide group may enhance binding affinity and specificity to target proteins .

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c21-17(13-20-19(22)16-5-2-1-3-6-16)14-8-10-15(11-9-14)18-7-4-12-23-18/h1-2,4,7-12,16-17,21H,3,5-6,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJXGPPJZWKHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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